![molecular formula C11H12ClNO B3021023 (2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 1641037-51-5](/img/structure/B3021023.png)
(2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Description
The compound "(2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one" is a chalcone derivative characterized by the presence of a 2-chlorophenyl group and a dimethylamino group attached to a prop-2-en-1-one backbone. Chalcones are known for their diverse pharmacological activities and are subjects of interest in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of similar chalcone derivatives typically involves the Claisen-Schmidt condensation reaction, where an acetophenone and an aldehyde are reacted in the presence of a base. For instance, the synthesis of a related compound with a 4-chlorophenyl group was achieved using a solvent-free method by reacting 4-(dimethylamino)benzaldehyde with 4-chloroacetophenone and NaOH . This method could potentially be adapted for the synthesis of "(2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one."
Molecular Structure Analysis
The molecular structure of chalcone derivatives is often confirmed using techniques such as FT-IR, UV-visible, 1H NMR, HRMS, and single-crystal X-ray diffraction . The crystal structure can provide insights into the conformation and orientation of the substituent groups relative to the central propenone unit. For example, in a related compound, the dimethylaminophenyl group was found to be close to coplanar with the central propenone group, while the dichlorophenyl group was twisted from the plane .
Chemical Reactions Analysis
Chalcones can undergo various chemical reactions due to the presence of reactive alpha, beta-unsaturated carbonyl systems. They can participate in cyclization reactions, Michael additions, and serve as precursors for the synthesis of heterocycles and other complex molecules. The reactivity of the specific substituents on the chalcone backbone can also influence the types of chemical reactions the compound can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives can be studied using computational methods such as density functional theory (DFT). These studies can provide information on vibrational frequencies, molecular geometry, and electronic properties such as HOMO-LUMO energy gaps . The first hyperpolarizability can indicate potential nonlinear optical properties, and the molecular electrostatic potential (MEP) map can reveal the distribution of electron density across the molecule . Additionally, the antimicrobial activity of these compounds can be assessed to determine their potential as therapeutic agents .
properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXVYAAKABCDLP-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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